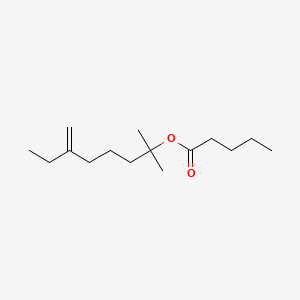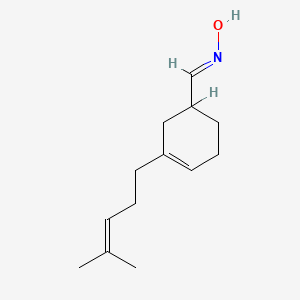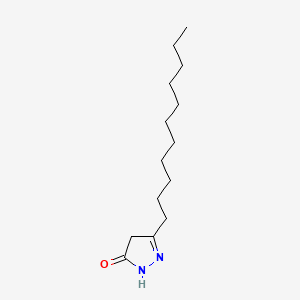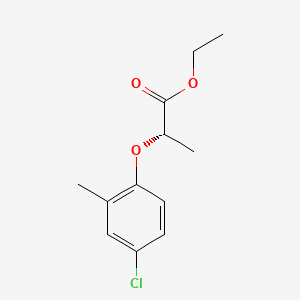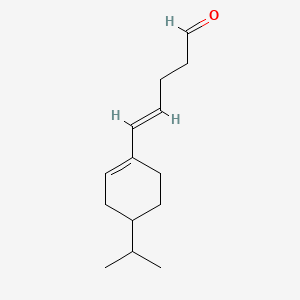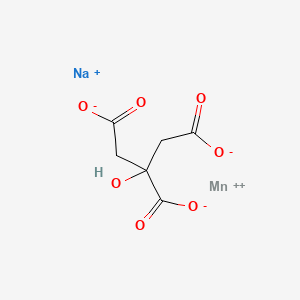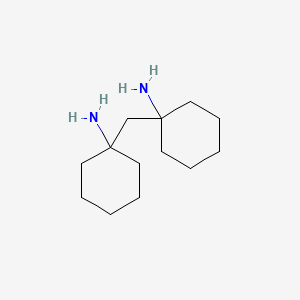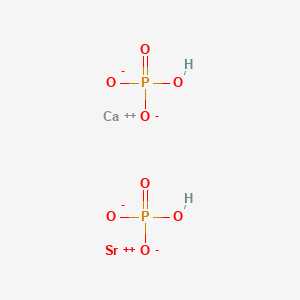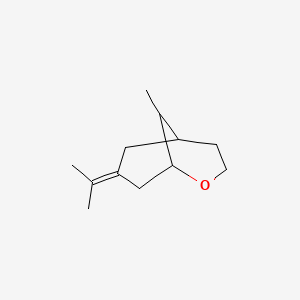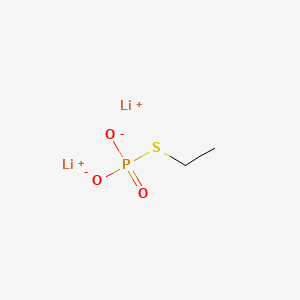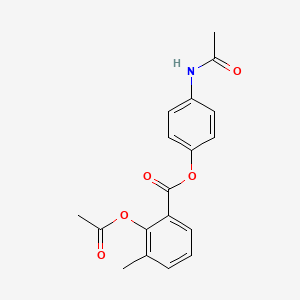
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . This compound is known for its unique structure, which includes an acetylamino group attached to a phenyl ring and a methyl-o-acetylsalicylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate typically involves the esterification of 3-methylsalicylic acid with 4-(acetylamino)phenol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated through filtration and purified using industrial crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for anti-inflammatory and analgesic properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also interact with cell membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin (Acetylsalicylic Acid): Similar in structure but lacks the acetylamino group.
Paracetamol (Acetaminophen): Contains an acetylamino group but lacks the salicylate moiety.
Methyl Salicylate: Contains the salicylate moiety but lacks the acetylamino group.
Uniqueness
4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is unique due to its combination of an acetylamino group and a methyl-o-acetylsalicylate moiety. This unique structure imparts specific chemical properties and biological activities that are not found in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
69705-27-7 |
|---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-acetyloxy-3-methylbenzoate |
InChI |
InChI=1S/C18H17NO5/c1-11-5-4-6-16(17(11)23-13(3)21)18(22)24-15-9-7-14(8-10-15)19-12(2)20/h4-10H,1-3H3,(H,19,20) |
InChI-Schlüssel |
REKMYSBXOKPKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



